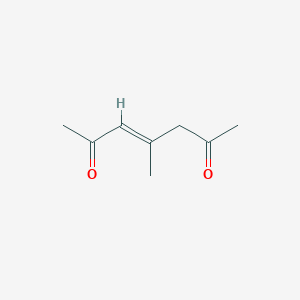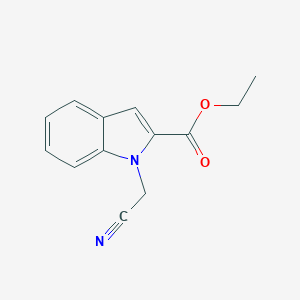
1-(氰基甲基)-1H-吲哚-2-羧酸乙酯
概述
描述
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common structural motif in many natural products and active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of related indole carboxylate derivatives has been explored through various methods. For instance, methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates were prepared from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, followed by acetylation and cyanation . This method showcases the utility of the Morita-Baylis-Hillman reaction in constructing indole derivatives with a cyanomethyl group.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. In the case of ethyl 7-cyanomethyl-1H-indole-1-carboxylate, the ethyl carboxylate plane forms a dihedral angle with the indole ring system, and the molecules are linked into centrosymmetric dimers by strong π–π interactions in the crystal structure . These structural features are crucial for the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclopropanation-ring expansion reactions , intramolecular cyclizations , and Friedel-Crafts acylation . These reactions allow for the functionalization of the indole core and the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents such as the cyanomethyl group can affect the compound's polarity, solubility, and reactivity. The crystal structure of ethyl 7-cyanomethyl-1H-indole-1-carboxylate reveals that the molecules form dimers and are stacked along the crystal axis, which may impact the compound's melting point and solubility . Additionally, the reactivity of the indole ring can be modulated by the presence of electron-withdrawing or electron-donating groups, which can be strategically introduced through synthetic transformations .
科学研究应用
酰化反应
1-(氰基甲基)-1H-吲哚-2-羧酸乙酯广泛用于酰化反应。例如,它经历了 Friedel-Crafts 酰化,与各种酰化剂反应,在吲哚核上的特定位置产生酰化产物 (Tani 等人,1990)。此外,它还参与了 C-3 酰化的通用方法,有效地生成乙基 3-酰基吲哚-2-羧酸酯 (Murakami 等人,1985)。
光化学和吲哚的合成
该化合物在光化学中起着至关重要的作用,尤其是在吲哚衍生物的合成中。在乙醇中照射某些衍生物会导致形成特定的吲哚羧酸酯,具有作为合成中间体的潜力 (Ikeda 等人,1977)。它还有助于通过光化学反应合成均吲哚 (Ikeda 等人,1974)。
催化和氢化
在催化中,该化学物质用于选择性氢化工艺。一项研究表明,使用特定催化剂将其转化为四氢-1H-吲哚-2-羧酸酯,证明了其在化学合成中的应用 (Ruqi 等人,2014)。
新颖的合成和反应
1-(氰基甲基)-1H-吲哚-2-羧酸乙酯参与多种合成,如苯甲酰氨基衍生物的制备,表明其在有机合成中的多功能性 (Cucek & Verček, 2008)。另一项研究探索了其在新颖二聚化反应中的应用,形成独特的吲哚衍生物 (Nagarathnam & Johnson, 1993)。
高级应用
进一步的高级应用包括其在合成新的抗心律失常剂和在三组分串联反应中合成嘧啶并[1,2-a]吲哚中的作用 (Javed & Shattat, 2005), (Gupta 等人,2011)。
安全和危害
属性
IUPAC Name |
ethyl 1-(cyanomethyl)indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDUBSKEZATIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351907 | |
| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
CAS RN |
126718-04-5 | |
| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

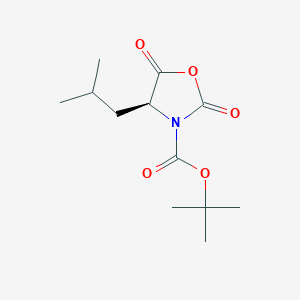
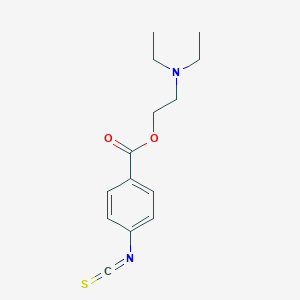
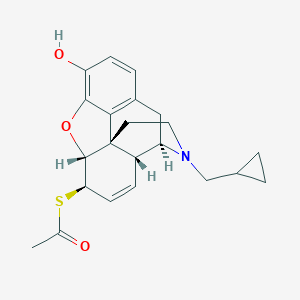
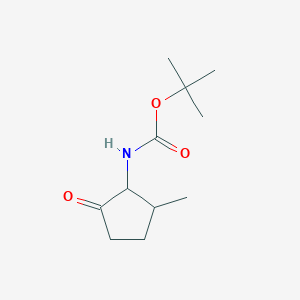
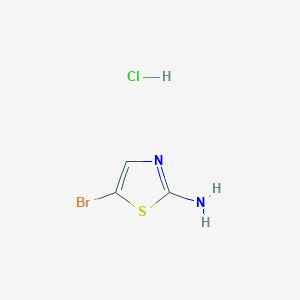
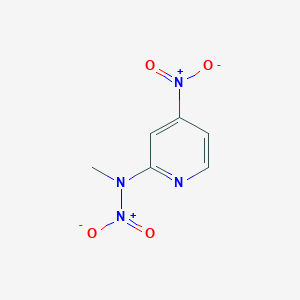
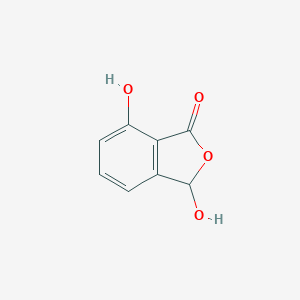
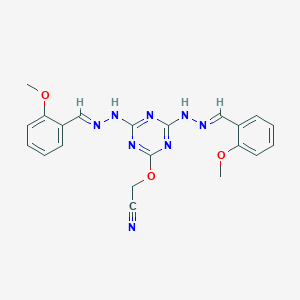
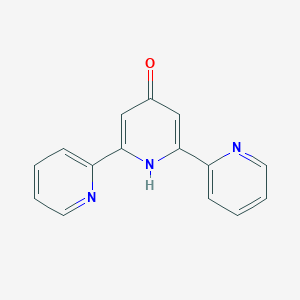
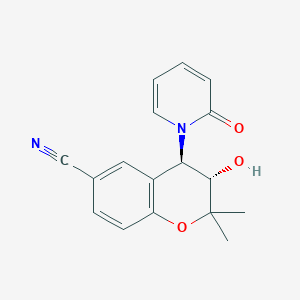
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
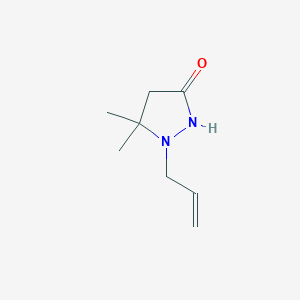
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
